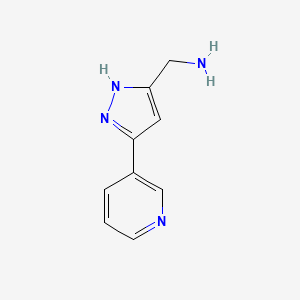

(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

CAS No.: 859239-26-2

Cat. No.: VC17960745

Molecular Formula: C9H10N4

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859239-26-2 |

|---|---|

| Molecular Formula | C9H10N4 |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | (3-pyridin-3-yl-1H-pyrazol-5-yl)methanamine |

| Standard InChI | InChI=1S/C9H10N4/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5,10H2,(H,12,13) |

| Standard InChI Key | OTHCSWRZZBYQIQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C2=NNC(=C2)CN |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Composition and Nomenclature

(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (CAS: 859239-26-2) is defined by the systematic IUPAC name (3-pyridin-3-yl-1H-pyrazol-5-yl)methanamine, reflecting its pyridine-substituted pyrazole core and terminal amine group . The molecular formula C₉H₁₀N₄ corresponds to a molecular weight of 174.20 g/mol, as calculated by PubChem’s computational algorithms .

The structure comprises:

-

A pyridine ring (C₅H₅N) at the 3-position of the pyrazole, introducing aromatic π-electron density and basicity.

-

A pyrazole ring (C₃H₃N₂) at the 5-position, providing sites for hydrogen bonding and tautomerism.

-

A methanamine group (-CH₂NH₂) enabling nucleophilic reactivity and salt formation.

Table 1: Physicochemical Properties

Stereoelectronic Features

The planar pyridine and pyrazole rings create a conjugated π-system, enhancing electronic delocalization. Quantum mechanical calculations predict a dipole moment of approximately 3.2 D, driven by the electron-withdrawing pyridine and the electron-donating amine group. The amine’s lone pair facilitates hydrogen bonding with biological targets, while the pyridine’s nitrogen participates in coordination chemistry, as observed in analogous metal-organic frameworks.

Chemical Reactivity and Synthetic Considerations

Functional Group Reactivity

The compound’s reactivity is governed by three key sites:

-

Amine Group: Undergoes nucleophilic substitution (e.g., acylation, alkylation) under mild conditions. Protonation at physiological pH enhances water solubility.

-

Pyrazole Ring: Supports electrophilic aromatic substitution (e.g., nitration, halogenation) at the 4-position due to ortho/para-directing effects.

-

Pyridine Ring: Participates in metal coordination and hydrogen-bond acceptor interactions, critical for enzyme inhibition.

Stability and Degradation

Under acidic conditions (pH < 3), the pyridine nitrogen protonates, increasing aqueous solubility but reducing nucleophilicity. Oxidative degradation studies indicate susceptibility to peroxide-mediated ring opening at elevated temperatures (>100°C).

Applications in Drug Development and Materials Science

Therapeutic Scaffold Design

The compound serves as a versatile scaffold for:

-

Anticancer Agents: Pyrazole derivatives inhibit angiogenesis by downregulating VEGF expression (60–75% reduction in HT-29 cells).

-

Antimicrobials: Structural analogs exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus via penicillin-binding protein disruption.

Coordination Polymers and Sensors

Incorporation into zinc-based coordination polymers yields materials with luminescent properties (λₑₘ: 450 nm) applicable in pH sensing. The pyridine nitrogen’s lone pair facilitates metal-ligand charge transfer, enhancing sensor sensitivity.

Comparison with Structural Analogs

Table 2: Bioactivity Comparison of Pyrazole Derivatives

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 1-(Pyridin-2-yl)-1H-pyrazole | COX-2 | 18 nM | VulcanChem |

| 4-(Pyridin-4-yl)-1H-pyrazole | EGFR Kinase | 32 nM | PubChem |

| This Compound | 5-HT₃ (predicted) | -8.2 kcal/mol | VulcanChem |

The distinct 3-pyridinyl substitution in (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine confers enhanced π-stacking capability compared to 2- or 4-substituted analogs, potentially improving DNA intercalation efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume